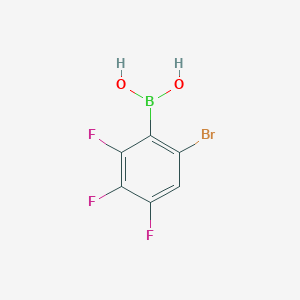

(6-Bromo-2,3,4-trifluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Bromo-2,3,4-trifluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H3BBrF3O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and three fluorine atoms. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3,4-trifluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-2,3,4-trifluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes to enhance production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(6-Bromo-2,3,4-trifluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of (6-Bromo-2,3,4-trifluorophenyl)boronic acid is in organic synthesis. It is extensively used in:

- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds which are crucial intermediates in pharmaceuticals and agrochemicals.

- Synthesis of Complex Organic Molecules : Its ability to form stable carbon-boron bonds allows for the construction of intricate molecular architectures.

Medicinal Chemistry

This compound plays a significant role in drug development:

- Anticancer Agents : Boronic acids have been shown to inhibit proteasomes, leading to cell cycle arrest in cancer cells. Studies indicate that derivatives can enhance bioavailability and target specificity for cancer treatment .

- Antibacterial Compounds : Certain boronic acid derivatives exhibit potent activity against resistant bacterial strains by inhibiting β-lactamases, making them promising candidates for new antibiotics .

Materials Science

The compound is also utilized in developing advanced materials:

- Liquid Crystals and Polymers : Its electronic properties make it suitable for applications in liquid crystal displays and other polymeric materials.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (6-Bromo-2,3,4-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trifluorophenylboronic acid: Similar in structure but lacks the bromine substituent.

3,4,5-Trifluorophenylboronic acid: Another trifluorophenylboronic acid with different fluorine substitution pattern.

6-Bromo-3-pyridinylboronic acid: Contains a bromine substituent and a pyridine ring instead of a phenyl ring.

Uniqueness

(6-Bromo-2,3,4-trifluorophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Activité Biologique

(6-Bromo-2,3,4-trifluorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a chemokine antagonist. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound can be described by its molecular formula C6H3BrF3BO2. The presence of the boronic acid functional group allows for unique interactions with biomolecules, enhancing its pharmacological profile.

Boronic acids generally act as bioisosteres of carboxylic acids and can interact with various biological targets. The mechanism of action for this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is critical in targeting specific enzymes and receptors involved in disease processes.

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity and disrupt cell cycle progression in cancer cells. In a study examining various boronic acid derivatives, it was found that certain compounds exhibited significant antiproliferative effects against prostate cancer cell lines (LAPC-4 and PC-3) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | LAPC-4 | TBD |

| Other Boronic Acid Derivative | PC-3 | 8.21 |

2. Chemokine Antagonism

Another area of interest is the antagonistic activity against chemokine receptors such as CXCR1 and CXCR2. Research has demonstrated that certain boronic acid compounds can inhibit inflammatory responses by blocking these receptors. For example, a related compound (SX-517) was shown to inhibit CXCL1-induced calcium flux in human polymorphonuclear cells with an IC50 value of 38 nM .

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| SX-517 | CXCR1 | 38 |

| SX-517 | CXCR2 | 60 |

Case Study 1: Inhibition of Proteasome Activity

In a series of experiments focusing on proteasome inhibitors, it was observed that boronic acid derivatives could effectively halt cell cycle progression at the G2/M phase in U266 cells. This led to significant growth inhibition in multiple cancer cell lines .

Case Study 2: Antimicrobial Properties

Boronic acids have also been investigated for their antibacterial properties. A study indicated that certain derivatives could inhibit class C β-lactamases, which are responsible for antibiotic resistance in Gram-negative bacteria .

Propriétés

IUPAC Name |

(6-bromo-2,3,4-trifluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHBEUYSUQHNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1F)F)F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.